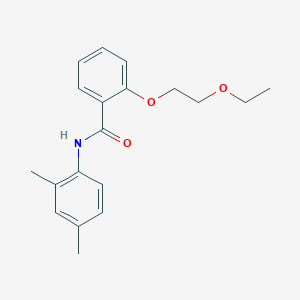
N-(3-propoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-propoxyphenyl)benzamide, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(3-propoxyphenyl)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(3-propoxyphenyl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve memory and cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant properties and to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-propoxyphenyl)benzamide is its wide range of pharmacological activities, which make it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of N-(3-propoxyphenyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-propoxyphenyl)benzamide. One area of research is the investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the exploration of its anti-inflammatory and analgesic effects, which could make it a promising candidate for the treatment of chronic pain conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-propoxyphenyl)benzamide and to identify any potential side effects or safety concerns.
Conclusion
N-(3-propoxyphenyl)benzamide is a promising compound with a wide range of pharmacological activities and potential therapeutic applications. Its unique properties make it a valuable tool for scientific research and drug development. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of N-(3-propoxyphenyl)benzamide involves the reaction between 3-propoxyaniline and benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields a white solid which is then purified using recrystallization. The purity of the final product is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3-propoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-(3-propoxyphenyl)benzamide |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-9-14(12-15)17-16(18)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
NRKYDRRNCNLYGI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)


![N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B268568.png)
![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![2-(2-methoxyphenoxy)-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268572.png)

![N-[2-(allyloxy)phenyl]-2-furamide](/img/structure/B268574.png)


![N-[3-(2-phenoxyethoxy)phenyl]isonicotinamide](/img/structure/B268580.png)
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)